molecular formula C9H11FN2O B12498740 2-amino-N-(4-fluorophenyl)propanamide

2-amino-N-(4-fluorophenyl)propanamide

Cat. No.: B12498740
M. Wt: 182.19 g/mol
InChI Key: BPHFFXQGZBVHBW-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H11FN2O It is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorophenyl)propanamide typically involves the reaction of 4-fluoroaniline with a suitable acylating agent. One common method is the acylation of 4-fluoroaniline with 2-bromo-2-methylpropionyl bromide, followed by the reduction of the resulting intermediate to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-amino-N-(4-fluorophenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl moiety play crucial roles in its binding to target proteins and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)propanamide
  • 2-amino-N-(4-bromophenyl)propanamide
  • 2-amino-N-(4-methylphenyl)propanamide

Uniqueness

2-amino-N-(4-fluorophenyl)propanamide is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFFXQGZBVHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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